molecular formula C31H24N2O B371866 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one

3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one

Cat. No.: B371866
M. Wt: 440.5g/mol
InChI Key: OTQVWVLMCYTNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one is a complex organic compound with a unique structure that combines elements of pyrrole and indene

Preparation Methods

The synthesis of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one typically involves several steps:

    Starting Materials: The synthesis begins with readily available 1H-pyrroles.

    Sequential Dibromination: The pyrroles undergo sequential dibromination.

    Organometallic Bromine/Lithium Exchange: This is followed by selective organometallic bromine/lithium exchange.

    Reaction with Benzophenone: The final step involves reacting the intermediate with benzophenone.

This method is efficient and regioselective, demonstrating high tolerance to various functional groups.

Chemical Reactions Analysis

3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one involves its interaction with molecular targets through its pyrrole and indene moieties. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one include:

The uniqueness of this compound lies in its combination of pyrrole and indene structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H24N2O

Molecular Weight

440.5g/mol

IUPAC Name

3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one

InChI

InChI=1S/C31H24N2O/c1-32(25-18-9-4-10-19-25)33-30-26-20-12-11-17-24(26)21-27(30)29(31(33)34)28(22-13-5-2-6-14-22)23-15-7-3-8-16-23/h2-20H,21H2,1H3

InChI Key

OTQVWVLMCYTNMH-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O

Canonical SMILES

CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.